molecular formula C4H9O5P B1346053 (Dimethoxyphosphoryl)acetic acid CAS No. 34159-46-1

(Dimethoxyphosphoryl)acetic acid

Cat. No. B1346053
CAS RN: 34159-46-1
M. Wt: 168.08 g/mol
InChI Key: QOJLTIJRCYTUDQ-UHFFFAOYSA-N
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Description

2-(Dimethoxyphosphoryl)acetic acid, also known as (Dimethoxyphosphoryl)acetic acid, is a chemical compound with the molecular formula C4H9O5P . It has a molecular weight of 168.08 g/mol . The compound is also known by several other names such as dimethylphosphonoacetic acid and dimethyl carboxymethylphosphonate .


Molecular Structure Analysis

The molecular structure of this compound consists of four carbon atoms, nine hydrogen atoms, five oxygen atoms, and one phosphorus atom . The InChI representation of the molecule is InChI=1S/C4H9O5P/c1-8-10(7,9-2)3-4(5)6/h3H2,1-2H3,(H,5,6) . The Canonical SMILES representation is COP(=O)(CC(=O)O)OC .

Scientific Research Applications

1. Environmental Applications

(Dimethoxyphosphoryl)acetic acid is closely related to acetic acid, which has been studied for its role in environmental applications. One study focused on the determination of pesticides, including 2,4-dichlorophenoxy acetic acid, in environmental waters using high-performance liquid chromatography (Nestorovska-Krsteska et al., 2008). This research highlights the importance of acetic acid derivatives in environmental monitoring and pollution control.

2. Industrial and Chemical Synthesis

Acetic acid derivatives, including this compound, are significant in industrial processes. The synthesis of acetic acid from renewable sources like CO2 and methanol involves catalysis processes, which are essential in the chemical industry for producing bulk chemicals (Qian et al., 2016). This reflects the broader applications of acetic acid derivatives in sustainable industrial practices.

3. Microbial Tolerance and Food Preservation

Acetic acid and its derivatives are known for their role in microbial growth inhibition. Research on Saccharomyces cerevisiae and Zygosaccharomyces bailii has provided insights into the molecular mechanisms behind tolerance to acetic acid, which is vital for understanding food spoilage and preservation (Palma et al., 2018). This knowledge is applicable to the food industry, particularly in the area of improving shelf life and safety.

4. Spectroscopy and Molecular Studies

Studies on acetic acid's vibrational sum frequency spectroscopy and its behavior at interfaces provide a deeper understanding of molecular interactions and structures (Johnson et al., 2005). Such research is critical in the field of spectroscopy, aiding in the analysis of various compounds, including this compound.

5. Biological Research and Cell Death Mechanisms

The mechanisms of cell death induced by acetic acid in yeasts have been extensively studied, providing valuable insights into regulated cell death processes (Chaves et al., 2021). This research has implications for both biotechnological applications and biomedical research, particularly in understanding the effects of acid stress on cells.

Mechanism of Action

Target of Action

It has been shown to inhibit the production of inflammatory factors such as tnf-α and il-8 , suggesting that it may interact with pathways involved in inflammation.

Mode of Action

It’s known that the compound inhibits the synthesis of vitamin D3 , which could be a part of its interaction with its targets

Biochemical Pathways

Given its inhibitory effects on the production of inflammatory factors and vitamin d3 synthesis , it can be inferred that it may affect pathways related to inflammation and vitamin D metabolism.

Result of Action

It’s known to inhibit the production of inflammatory factors and the synthesis of vitamin D3 , suggesting that it may have anti-inflammatory effects and impact vitamin D metabolism at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

(Dimethoxyphosphoryl)acetic acid plays a significant role in biochemical reactions, particularly as an anti-inflammatory agent . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cyclooxygenase enzymes, inhibiting their activity and thereby reducing inflammation . Additionally, this compound can interact with other biomolecules such as cytokines, modulating their expression and activity to exert its anti-inflammatory effects .

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, in yeast cells, this compound has been shown to induce stress responses and programmed cell death . It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it inhibits the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its stability under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in adaptive responses in cells, such as increased tolerance to its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects . At higher doses, it can cause toxic or adverse effects, such as gastrointestinal irritation and liver damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as acyl-CoA synthetase, which plays a role in its metabolism . The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, influencing its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound is localized in various subcellular compartments, which can affect its activity and function . The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the precise mechanisms of action of this compound and its potential therapeutic applications.

properties

IUPAC Name

2-dimethoxyphosphorylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O5P/c1-8-10(7,9-2)3-4(5)6/h3H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJLTIJRCYTUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955700
Record name (Dimethoxyphosphoryl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34159-46-1
Record name Acetic acid, 2-(dimethoxyphosphinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034159461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dimethoxyphosphoryl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl(dimethoxyphosphinyl)acetate (18.2 g., 0.1 mole) and 1 N sodium hydroxide (100 ml., 0.1 mole) are combined and stirred at room temperature overnight. The reaction mixture is poured onto AG50W-X2 cation exchange resin (200 ml.) and eluted with double distilled water. The acidic fractions are combined and concentrated in vacuo. The residue is dissolved in dichloromethane, dried over magnesium sulfate and concentrated in vacuo to yield 16.8 g. of product, (dimethoxyphosphinyl)acetic acid, yield quantitative.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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